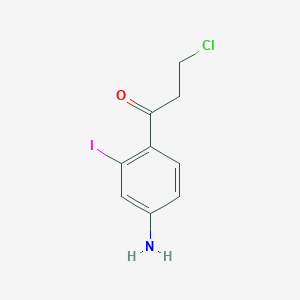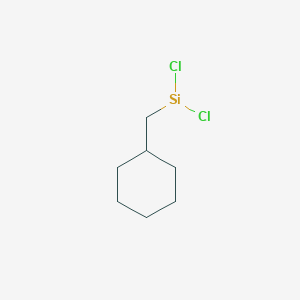![molecular formula C11H9F3O2S B14062362 8-(Trifluoromethoxy)-3,4-dihydrobenzo[b]thiepin-5(2H)-one](/img/structure/B14062362.png)
8-(Trifluoromethoxy)-3,4-dihydrobenzo[b]thiepin-5(2H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-(Trifluoromethoxy)-3,4-dihydrobenzo[b]thiepin-5(2H)-one is a compound that features a trifluoromethoxy group attached to a dihydrobenzo[b]thiepin core. The trifluoromethoxy group is known for its unique properties, including high electronegativity and lipophilicity, which can significantly influence the biological activity and chemical behavior of the compound .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 8-(Trifluoromethoxy)-3,4-dihydrobenzo[b]thiepin-5(2H)-one typically involves the introduction of the trifluoromethoxy group into the benzo[b]thiepin structure. This can be achieved through various trifluoromethoxylation reactions. Recent advances have made it possible to use innovative reagents to facilitate these reactions under mild conditions .
Industrial Production Methods
Industrial production of this compound would likely involve scalable and efficient synthetic routes that minimize the use of hazardous reagents and maximize yield. The use of continuous flow reactors and automated synthesis platforms could be employed to achieve this .
Análisis De Reacciones Químicas
Types of Reactions
8-(Trifluoromethoxy)-3,4-dihydrobenzo[b]thiepin-5(2H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound.
Substitution: The trifluoromethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or carboxylic acid, while substitution could introduce a variety of functional groups .
Aplicaciones Científicas De Investigación
8-(Trifluoromethoxy)-3,4-dihydrobenzo[b]thiepin-5(2H)-one has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound’s unique properties make it useful in studying biological systems and interactions.
Industry: The compound can be used in the development of new materials with specific properties.
Mecanismo De Acción
The mechanism of action of 8-(Trifluoromethoxy)-3,4-dihydrobenzo[b]thiepin-5(2H)-one involves its interaction with specific molecular targets and pathways. The trifluoromethoxy group can enhance the compound’s ability to interact with biological molecules, potentially affecting enzyme activity, receptor binding, and signal transduction pathways .
Comparación Con Compuestos Similares
Similar Compounds
8-Trifluoromethoxyquinoline-5-boronic acid: Another compound featuring the trifluoromethoxy group, used in proteomics research.
10-(4-Methylpiperazino)dibenzo[b,f]thiepin: A related compound with neurotropic and psychotropic properties.
Uniqueness
8-(Trifluoromethoxy)-3,4-dihydrobenzo[b]thiepin-5(2H)-one is unique due to its specific structure and the presence of the trifluoromethoxy group, which imparts distinct chemical and biological properties. This makes it a valuable compound for various applications in research and industry .
Propiedades
Fórmula molecular |
C11H9F3O2S |
|---|---|
Peso molecular |
262.25 g/mol |
Nombre IUPAC |
8-(trifluoromethoxy)-3,4-dihydro-2H-1-benzothiepin-5-one |
InChI |
InChI=1S/C11H9F3O2S/c12-11(13,14)16-7-3-4-8-9(15)2-1-5-17-10(8)6-7/h3-4,6H,1-2,5H2 |
Clave InChI |
AIYVFKVOYQELNQ-UHFFFAOYSA-N |
SMILES canónico |
C1CC(=O)C2=C(C=C(C=C2)OC(F)(F)F)SC1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(10R,13S)-10,13-dimethyl-17-pyridin-3-yl-2,3,4,7,8,9,11,12,14,15-decahydro-1H-cyclopenta[a]phenanthren-3-ol](/img/structure/B14062285.png)

![2-(8-(tert-Butoxycarbonyl)-8-azaspiro[4.5]decan-2-yl)acetic acid](/img/structure/B14062300.png)
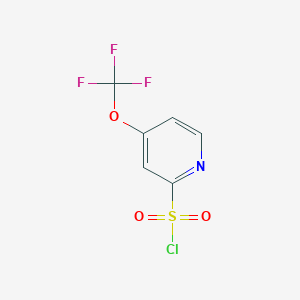
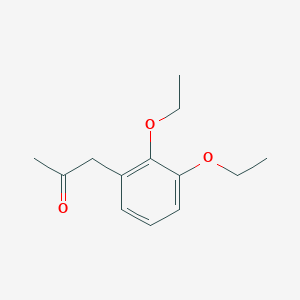
![1,1-dimethylethyl N-[cis-3-(4-cyano-3-methoxyphenoxy)-2,2,4,4-tetramethylcyclobutyl]carbamate](/img/structure/B14062318.png)
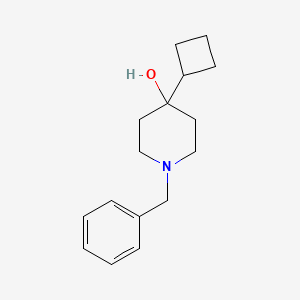

![5-(1-Chloroethyl)-2,2-difluorobenzo[d][1,3]dioxole](/img/structure/B14062345.png)
![6,9-Diazadispiro[5.2.5~9~.3~6~]heptadecane-6,9-diium diiodide](/img/structure/B14062347.png)
